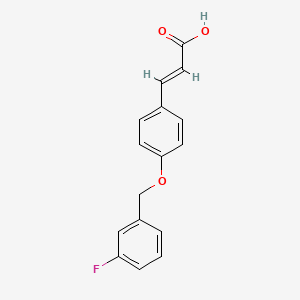

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDNYRRFIRMCOC-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Fluorobenzyl Ether

The initial step involves the etherification of a hydroxy-substituted phenyl compound with 3-fluorobenzyl bromide or chloride under basic conditions. Typical conditions include:

- Reagents: 3-fluorobenzyl halide, phenol derivative, base (e.g., potassium carbonate)

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF)

- Temperature: Reflux conditions to promote ether formation

- Reaction time: Several hours to overnight

This step yields the 3-fluorobenzyl ether intermediate, which is isolated by filtration and purified by recrystallization or chromatography.

Alternative Synthetic Routes

Some patents and research articles describe alternative or extended synthetic routes involving:

- Use of cross-coupling reactions (e.g., Suzuki or Heck coupling) to install the acrylic acid moiety

- Protection and deprotection strategies to handle sensitive functional groups

- Use of organic reagents such as oxalyl chloride for activation of carboxylic acids in subsequent coupling steps

Purification and Characterization

- Purification is typically achieved by recrystallization from solvents like isopropanol or acetone.

- Chromatographic techniques may be employed for higher purity.

- Characterization includes melting point determination, HPLC purity analysis, NMR spectroscopy, and mass spectrometry.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ether formation | 3-Fluorobenzyl bromide, K2CO3 | DMF | Reflux (~120 °C) | Overnight | 70–85 | Base-promoted nucleophilic substitution |

| Knoevenagel condensation | Fluorobenzyl ether benzaldehyde, malonic acid, base | Ethanol | Reflux (~78 °C) | 4–6 hours | 65–80 | Water removal to drive reaction |

| Purification | Recrystallization, chromatography | Isopropanol, acetone | Ambient to 50 °C | Variable | — | Achieves >95% purity |

Research Findings and Optimization Notes

- The etherification step is sensitive to moisture and requires anhydrous conditions for optimal yield.

- The choice of base and solvent significantly affects the selectivity and yield of the ether formation.

- The Knoevenagel condensation favors the (E)-isomer due to steric and electronic factors.

- Use of catalysts or microwave-assisted synthesis can reduce reaction times and improve yields.

- Purification by recrystallization from isopropanol provides high purity crystalline product suitable for further applications.

- Analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid is used in various applications, especially in scientific research, organic synthesis, and medicinal chemistry. It is a derivative of acrylic acid, which makes it useful in modifying other molecules and materials.

General Information

- This compound It falls under the classification of acrylic acid derivatives and phenolic ethers, with the acrylic acid component placing it among unsaturated carboxylic acids.

- Structure The compound consists of a phenyl ring attached to a chlorobenzyl group and further linked to an acrylic acid moiety.

Synthesis

The synthesis of 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid generally follows a multi-step process that includes etherification and aldol condensation, which are common organic chemistry techniques.

Potential applications

- Organic synthesis This compound is a direct precursor in synthesizing Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate.

- Medicinal chemistry The presence of the chlorobenzyl group gives it unique chemical properties, making it valuable in medicinal chemistry. It can interact with biological targets, potentially inhibiting certain enzymes or receptors, leading to antimicrobial and anticancer activities by modulating signaling pathways related to cell proliferation and apoptosis.

- Material science It has properties that make it suitable for applications in material science.

Mechanism of Action

The mechanism of action of (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

Halogenation significantly impacts physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Halogenated Derivatives

*Similarity scores from and , calculated via structural algorithms.

Key Findings:

- Electron-Withdrawing Effects : Fluorine’s electronegativity increases the electron-deficient nature of the acrylic acid backbone, enhancing reactivity in Michael addition or covalent binding to biological targets . Bromine and chlorine, being larger halogens, may sterically hinder interactions but improve lipophilicity for membrane penetration .

- Biological Activity : ABMM-26, a brominated analog, exhibits potent ALDH1A3 inhibition (IC₅₀: 0.8 µM), suggesting halogen size and position modulate enzyme binding . The dichloro derivative (CAS: 1344359-12-1) was discontinued due to toxicity, highlighting the trade-off between activity and safety .

Derivatives with Functional Group Variations

Methoxy and Ethoxy Substitutions

- (E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (CAS: 144878-40-0): Lacks the benzyloxy group but demonstrates how alkoxy groups at adjacent positions affect conjugation and acidity .

Cyano and Trifluoromethyl Modifications

- (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic acid: The cyano group intensifies electron-withdrawing effects, while trifluoromethyl groups enhance metabolic resistance. Such derivatives are explored in materials science for photovoltaic applications .

Pharmacologically Relevant Analogs

- Lapatinib : Features a 3-fluorobenzyloxy group in its structure, validating the pharmacophore’s role in dual EGFR/HER2 kinase inhibition .

- (E)-3-(3-Fluorophenyl)acrylic acid (CAS: 20595-30-6): A simpler analog with a melting point of 166.2–166.8°C and moderate water solubility. Used as a precursor for prodrugs but lacks the benzyloxy group’s extended conjugation .

Biological Activity

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid, a derivative of cinnamic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of the compound’s biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a phenylacrylic acid backbone with a 3-fluorobenzyl ether substituent, which is believed to enhance its biological properties. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. Additionally, it may modulate various signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound across different cancer cell lines. The following table summarizes key findings from various research efforts:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 (Breast) | 0.48 | Induction of apoptosis via caspase activation |

| Study 2 | HCT-116 (Colon) | 0.28 | Cell cycle arrest at G2/M phase |

| Study 3 | A549 (Lung) | 1.32 | Inhibition of PI3K signaling pathway |

Case Studies

- In Vitro Evaluation : A study demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 0.48 µM. The mechanism involved apoptosis through caspase activation, highlighting its potential as a therapeutic agent for breast cancer treatment .

- Cell Cycle Analysis : In another study focusing on HCT-116 colon cancer cells, the compound was shown to induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation. This was associated with alterations in the expression levels of cell cycle regulatory proteins .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation. This action suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid, and how do reaction conditions influence yield and purity?

- Methodology : A practical synthesis involves condensation of 3-fluorobenzyl chloride with a phenolic precursor (e.g., 4-hydroxyphenylacrylic acid) using potassium carbonate as a base catalyst, followed by purification via column chromatography. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving >80% yield, as demonstrated in analogous syntheses of fluorinated benzyloxy derivatives . Post-synthesis, reduction steps (e.g., Fe/NHCl systems) may be employed to stabilize intermediates .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodology :

- NMR : H-NMR analysis of the acrylate group typically shows a trans coupling constant () for the α,β-unsaturated system. Aromatic protons from the 3-fluorobenzyl and phenyl groups appear as distinct multiplet patterns .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., R factor < 0.05) confirms the (E)-configuration and dihedral angles between aromatic rings, as seen in structurally related acrylates .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodology :

- HPLC : Use reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) to resolve impurities .

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated 286.0844 for CHFO) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, substituent position) affect bioactivity in pharmacological studies?

- Methodology :

- Structure-activity relationship (SAR) : Compare the compound’s activity with analogs like (E)-3-(3,4-difluorophenyl)acrylic acid (Similarity = 0.85) in assays targeting inflammation or enzyme inhibition. Fluorine at the 3-position on the benzyl group enhances metabolic stability and lipophilicity .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using software like AutoDock, validating with in vitro IC measurements .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodology :

- Standardized protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration < 0.1%), and assay endpoints (e.g., luminescence vs. fluorescence).

- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like batch-to-batch compound variability .

Q. What strategies mitigate degradation during long-term storage?

- Methodology :

- Stability studies : Store lyophilized samples at -80°C under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking.

- Excipient screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to aqueous formulations to prevent hydrolysis of the acrylate group .

Q. How can molecular dynamics (MD) simulations predict interaction mechanisms with biological membranes?

- Methodology :

- Simulation setup : Use GROMACS or AMBER to model the compound in a lipid bilayer (e.g., POPC). Analyze membrane penetration depth and hydrogen bonding with polar headgroups.

- Free energy calculations : Calculate binding affinities using MM-PBSA, correlating with experimental permeability data (e.g., PAMPA assays) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.